molecular formula C13H11N3O B12924369 2-Ethoxy-4-phenylpyrimidine-5-carbonitrile CAS No. 89079-67-4

2-Ethoxy-4-phenylpyrimidine-5-carbonitrile

Cat. No.: B12924369
CAS No.: 89079-67-4
M. Wt: 225.25 g/mol
InChI Key: LXGQMVREMLUHIB-UHFFFAOYSA-N
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Description

2-Ethoxy-4-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound has an ethoxy group at position 2, a phenyl group at position 4, and a carbonitrile group at position 5. It has gained attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-phenylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated to promote cyclization, forming the desired pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-4-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by mimicking ATP and binding to the kinase domain. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at position 2 and the phenyl group at position 4 enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Biological Activity

2-Ethoxy-4-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular structure of this compound can be summarized as follows:

Property Details
CAS Number [Not available]
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the cyclization of ethyl cyanoacetate with various aromatic aldehydes and thiourea under acidic conditions. Recent studies have optimized this process using microwave irradiation to enhance yield and reduce reaction time .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays indicated an IC50 value comparable to established anti-inflammatory drugs such as Celecoxib .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In a study assessing its cytotoxic effects, this compound showed a promising IC50 value in the micromolar range against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains, including E. coli and S. aureus. The results indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For instance, its inhibition of COX enzymes is attributed to the binding at the active site, which prevents substrate access and subsequent prostaglandin synthesis. Furthermore, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Case Studies

  • Anti-inflammatory Study : A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, supporting its use as a potential anti-inflammatory agent .
  • Anticancer Evaluation : In vitro studies on various human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential for further development as an anticancer drug .

Properties

CAS No.

89079-67-4

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-ethoxy-4-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-2-17-13-15-9-11(8-14)12(16-13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3

InChI Key

LXGQMVREMLUHIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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